Pentachloronitrobenzene, also known as quintozene, is a synthetic organic compound with the chemical formula C₆Cl₅NO₂. It appears as an off-white to yellow crystalline solid with a musty odor. This compound is primarily used as a fungicide in agriculture, particularly for crops such as cotton, rice, and various grains. Pentachloronitrobenzene was first synthesized in 1868 and introduced into agricultural practice in the 1930s by Bayer AG as a replacement for mercurial pesticides .
The exact mechanism of action of quintozene as a fungicide is not fully understood, but it is believed to interfere with several fungal metabolic processes. One proposed mechanism involves the inhibition of mitochondrial respiration, a vital process for energy production in fungal cells. Additionally, quintozene may disrupt fungal cell membrane integrity and protein synthesis.
Quintozene poses several safety and health hazards:
One primary application of quintozene in scientific research is as a reference compound for developing new fungicides. Due to its well-understood mode of action, which involves disrupting fungal cell membranes, quintozene serves as a benchmark for evaluating the effectiveness of potential new fungicides. Researchers can compare the antifungal activity of new compounds to quintozene to assess their potency and potential mechanisms of action.
Quintozene's persistence in the environment has also made it a subject of scientific research. Studies investigate its degradation pathways, soil adsorption characteristics, and potential for bioaccumulation in the food chain []. This research helps scientists understand the environmental impact of quintozene and similar fungicides, informing regulations and remediation strategies.
Pentachloronitrobenzene exhibits high reactivity and can undergo several chemical transformations:
Pentachloronitrobenzene is classified as a possible human carcinogen (Group C) by the United States Environmental Protection Agency. Acute exposure can cause conjunctivitis and corneal injury. Experimental studies have shown high acute toxicity in animals through inhalation and moderate toxicity via oral exposure . Additionally, it has been found to be toxic to aquatic life with long-lasting effects .
The primary synthesis method for pentachloronitrobenzene involves chlorination of nitrobenzene in chlorosulfuric acid at temperatures between 60–70 °C, using iodine as a catalyst. An alternative synthesis route is through the nitration of chlorinated benzenes. This process can yield hazardous by-products such as hexachlorobenzene .
Research has indicated that pentachloronitrobenzene can interact with various environmental factors affecting its degradation and toxicity. Studies have explored its abiotic degradation in systems involving iron compounds at near-neutral pH levels . The compound's interaction with microbial communities has also been investigated, revealing the potential for bioremediation through specific bacteria capable of degrading pentachloronitrobenzene .
Several compounds share structural similarities or functional properties with pentachloronitrobenzene. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Hexachlorobenzene | C₆Cl₆ | Highly chlorinated; persistent organic pollutant |
Pentachlorophenol | C₆Cl₅OH | Used as an antiseptic and pesticide; more soluble |
Pentachloroaniline | C₆Cl₅NH₂ | Toxic metabolite of pentachloronitrobenzene |
Dichlorodiphenyltrichloroethane | C₁₄H₉Cl₄ | Widely known as DDT; used as an insecticide |
Uniqueness of Pentachloronitrobenzene: Unlike its analogs, pentachloronitrobenzene's specific application as a fungicide distinguishes it within agricultural practices. Its unique combination of chlorine substituents contributes to its effectiveness against fungal pathogens while also presenting significant environmental concerns due to its toxicity and persistence.
Pentachloronitrobenzene exhibits well-defined phase transition temperatures that are critical for understanding its thermal behavior and stability characteristics. The melting point of pentachloronitrobenzene has been determined through multiple studies using various methodologies, with values consistently reported around 417-418 K (144-145°C) [1] [2]. The National Institute of Standards and Technology Web Thermo Tables reports a melting point of 417.58 K with an uncertainty of ±0.2 K [1], while alternative sources indicate 418.0 K with similar uncertainty [2]. These values represent the transition from the crystalline solid phase to the liquid phase under standard atmospheric pressure conditions.
The compound demonstrates a triple point temperature of 417.58 K, representing the equilibrium between crystal form 1, liquid, and gas phases [1]. This triple point data is particularly significant as it establishes the fundamental thermodynamic boundaries for the compound's phase behavior.
The boiling point of pentachloronitrobenzene occurs at 328°C (601 K) under standard atmospheric pressure [3] [4]. However, this phase transition is accompanied by thermal decomposition, as evidenced by reports indicating decomposition at 622°F (328°C) [5]. The decomposition during boiling limits the practical utility of the liquid phase at elevated temperatures and necessitates careful thermal management in industrial applications.
Property | Value | Unit | Reference | Notes |
---|---|---|---|---|
Melting point | 417.58 | K | NIST WebBook [1] | Uncertainty ±0.2 K |
Melting point | 418.0 | K | NIST WebBook [2] | Uncertainty ±0.2 K |
Melting point | 144 | °C | Stenutz [3] | - |
Boiling point | 328 | °C | Stenutz [3] | - |
Boiling point | 622 | °F | MP Biomedicals [5] | With decomposition |
Triple point temperature | 417.58 | K | NIST WebBook [1] | Crystal 1, Liquid, Gas |
The vapor pressure characteristics of pentachloronitrobenzene demonstrate relatively low volatility at ambient temperatures, which significantly influences its environmental fate and transport mechanisms. At 25°C, the vapor pressure has been consistently reported as 0.0133 mmHg (1.77 Pa) [6] [7], indicating limited volatilization under standard conditions. This low vapor pressure value is consistent with the compound's molecular structure and intermolecular forces associated with the highly chlorinated aromatic system.
Temperature-dependent vapor pressure data reveals the compound's volatility profile across different thermal conditions. At 20°C, the vapor pressure is reported as 6.6 mPa [8], while at 77°F (25°C), values of 0.013 mmHg are consistently cited [7]. The relatively low vapor pressure at ambient temperatures suggests that pentachloronitrobenzene will primarily exist in the solid phase under normal environmental conditions, with limited tendency for atmospheric transport via volatilization.
The vapor density of pentachloronitrobenzene is reported as 10.2 relative to air [5], indicating that vapor, when present, will be significantly denser than air and tend to accumulate in lower atmospheric regions. This characteristic has important implications for occupational exposure assessment and environmental monitoring protocols.
Sublimation enthalpy data provides additional insight into the compound's volatility characteristics. The standard molar enthalpy of sublimation at 298.15 K has been determined as 96.30 ± 2.10 kJ/mol [9] and 94.50 ± 0.40 kJ/mol [9] through different experimental approaches. At 328 K, the sublimation enthalpy is reported as 93.0 ± 0.4 kJ/mol [10], indicating a slight temperature dependence of this thermodynamic parameter.
Temperature | Temperature Unit | Vapor Pressure | Vapor Pressure Unit | Reference | Notes |
---|---|---|---|---|---|
25 | °C | 0.0133 | mmHg | EPA [6] | - |
77 | °F | 0.013 | mmHg | PubChem [7] | - |
20 | °C | 6.6 | mPa | EXTOXNET [8] | - |
25 | °C | 0.017 | hPa | Agilent SDS [11] | - |
25 | °C | 1.27 × 10⁻² | Pa | ChemBK [12] | - |
The solubility profile of pentachloronitrobenzene demonstrates marked variation across different solvent systems, reflecting the compound's amphiphilic character and the influence of molecular interactions on dissolution behavior. In aqueous media, pentachloronitrobenzene exhibits extremely limited solubility, with reported values of 0.44 mg/L at 20°C [13] and 0.39 mg/L at 20°C [14]. These low aqueous solubility values are consistent with the compound's highly chlorinated aromatic structure and substantial hydrophobic character.
Irritant;Environmental Hazard